molecular formula C18H22N2O2 B3174854 N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 954562-65-3

N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

Cat. No.: B3174854
CAS No.: 954562-65-3
M. Wt: 298.4 g/mol
InChI Key: YYUJPCXYPCXCGU-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide” is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide” typically involves the reaction of 5-amino-2-methylphenol with 2-isopropylphenol in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

“N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide” can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: As a precursor for the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, including binding assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
  • N-(5-Amino-3-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

Uniqueness

“N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide” is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)15-6-4-5-7-17(15)22-11-18(21)20-16-10-14(19)9-8-13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUJPCXYPCXCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

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